

Comprehensive Technical Guide: Solubility and Stability Profiling of 3-Ethoxy-5-methylpyridine[1]

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Compound of Interest

Compound Name: 3-Ethoxy-5-methylpyridine

CAS No.: 1256825-14-5

Cat. No.: B3226619

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Executive Summary & Chemical Identity[2][3]

3-Ethoxy-5-methylpyridine is a 3,5-disubstituted pyridine derivative often utilized as a pharmaceutical intermediate or a fragment in medicinal chemistry.[1] Its physicochemical behavior is governed by the basicity of the pyridine nitrogen, the lipophilicity of the ethoxy tail, and the oxidative susceptibility of the methyl group.

This guide provides a rigorous framework for establishing the solubility and stability profile of this compound. Unlike standard datasheets, this document details the experimental logic required to validate these parameters for regulatory and development purposes (e.g., IND-enabling studies).

Chemical Structure & Predicted Properties[1][2][3][4][5][6]

- Systematic Name: **3-Ethoxy-5-methylpyridine**[1]

- Core Scaffold: Pyridine (Heterocyclic aromatic)[1][2]
- Substituents:
 - C3-Ethoxy (-OCH₂CH₃): Electron-donating by resonance (+M), electron-withdrawing by induction (-I).[1] Increases lipophilicity.
 - C5-Methyl (-CH₃): Weakly electron-donating (+I).[1] Susceptible to benzylic-type oxidation. [1]
- Predicted pKa: ~5.5 – 6.0 (The pyridine nitrogen is basic; protonation leads to high aqueous solubility).
- Predicted LogP: ~2.0 – 2.5 (Moderately lipophilic in neutral form).

Solubility Profiling

The Physicochemical Basis

The solubility of **3-Ethoxy-5-methylpyridine** is pH-dependent.[1] At pH levels below its pKa (acidic conditions), the pyridine nitrogen protonates to form a pyridinium cation, drastically increasing aqueous solubility. At pH levels above the pKa (neutral/basic conditions), the molecule exists as a neutral free base, exhibiting poor aqueous solubility but high solubility in organic solvents (e.g., DMSO, Methanol, DCM).

Critical Insight: Do not rely on a single "water solubility" value. You must generate a pH-solubility profile to understand the compound's behavior during extraction (work-up) and biological formulation.[1]

Experimental Protocol: Saturation Shake-Flask Method

Objective: Determine thermodynamic solubility at pH 1.2, 4.5, 6.8, and 7.4.

Reagents:

- Buffer solutions (HCl/KCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 6.8/7.4).
- High-purity **3-Ethoxy-5-methylpyridine** test substance.[1]

Workflow:

- Preparation: Add excess solid compound to 5 mL of each buffer in borosilicate glass vials.
- Equilibration: Agitate at $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$ for 24–48 hours.
- Phase Separation: Centrifuge aliquots (e.g., 10,000 rpm for 10 min) or filter using PVDF filters (pre-saturated to prevent adsorption).
- Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm).
- pH Verification: Measure the pH of the supernatant after equilibrium; the dissolved basic compound may shift the buffer pH.

Data Interpretation (Predicted)[1][8]

Solvent / Medium	Predicted Solubility	Mechanism
0.1 N HCl (pH ~1)	High (> 50 mg/mL)	Protonation of Pyridine N (Cationic species)
Phosphate Buffer (pH 7.4)	Low (< 1 mg/mL)	Neutral species dominates (Lipophilic)
Ethanol / DMSO	Very High	"Like dissolves like" (Organic compatibility)
Hexane	Moderate	Soluble, but less than in polar aprotic solvents

Stability Studies (Forced Degradation)

Degradation Pathways

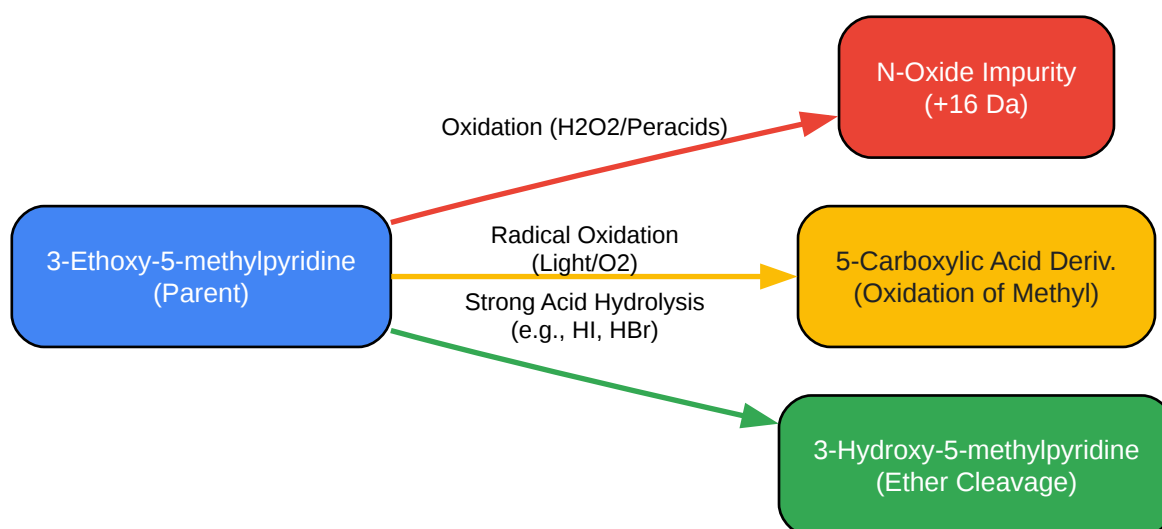
Understanding how the molecule breaks down is more critical than just knowing if it breaks down.

- N-Oxidation: The pyridine nitrogen is susceptible to oxidation by peroxides or peracids, forming the N-oxide.[1]

- Benzylic Oxidation: The C5-methyl group can be oxidized to a hydroxymethyl, aldehyde, or carboxylic acid species under strong oxidative stress.
- Ether Cleavage: While generally stable, the ethoxy group can undergo dealkylation under strong acidic conditions (e.g., HBr, HI) or metabolic conditions (O-dealkylation).

Visualization of Degradation Pathways

The following diagram illustrates the logical flow of degradation for **3-Ethoxy-5-methylpyridine**.



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Figure 1: Predicted degradation pathways. The N-oxide formation is the most likely impurity under standard oxidative stress.[1]

Forced Degradation Protocol (Stress Testing)

This protocol aligns with ICH Q1A (R2) guidelines to identify intrinsic stability issues.

Table 2: Stress Conditions & Sampling

Stress Type	Condition	Duration	Target Degradation
Acid Hydrolysis	1N HCl, 60°C	24 - 48 hours	5-20%
Base Hydrolysis	1N NaOH, 60°C	24 - 48 hours	5-20%
Oxidation	3% H ₂ O ₂ at RT	2 - 24 hours	5-20%
Thermal	80°C (Solid State)	7 days	< 5% (Check sublimation)
Photostability	UV/Vis (1.2M lux hrs)	~1 week	Confirmatory

Expert Note: Pyridines are volatile. When performing thermal stress on the solid, ensure vessels are sealed tightly to prevent mass loss via sublimation, or use Differential Scanning Calorimetry (DSC) to check thermal events before long-term heating.[1]

Analytical Method Development (HPLC)[1]

To monitor both solubility and stability, a robust Reverse-Phase HPLC method is required.[1] The method must separate the parent peak from the polar N-oxide and the potentially more polar dealkylated species.

Recommended Chromatographic Conditions

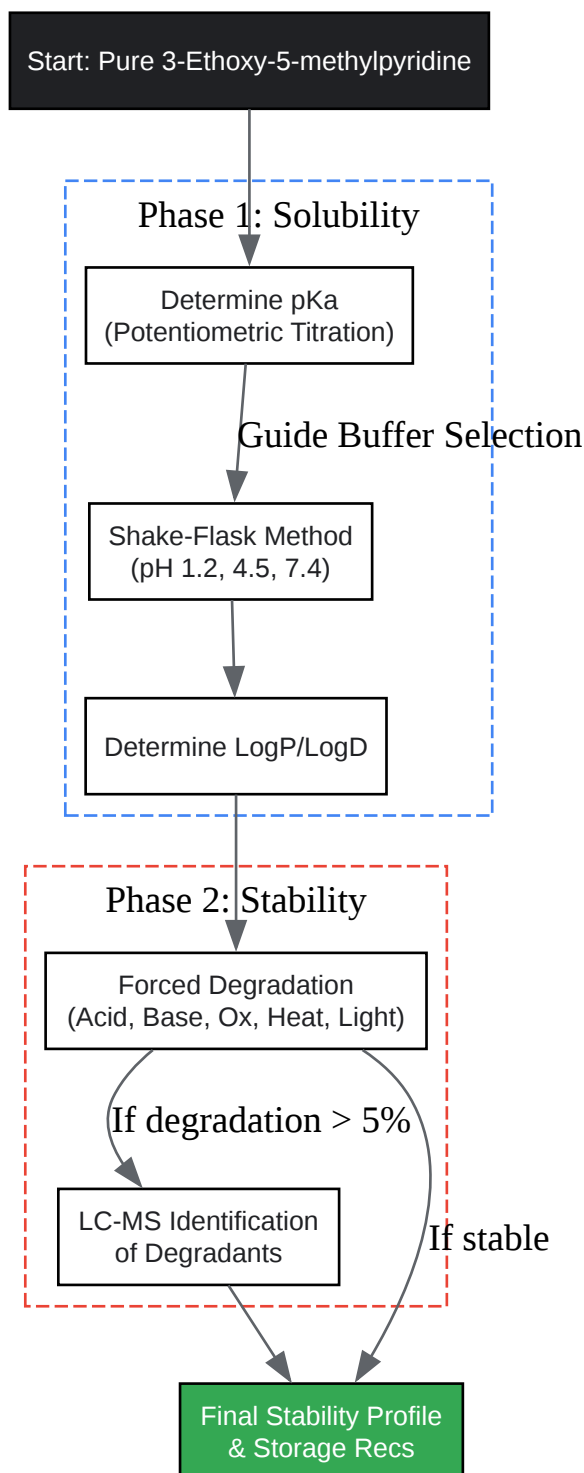
- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m.
- Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) or 0.1% Formic Acid.[3]
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (Pyridine π - π^* transition).[1]
- Flow Rate: 1.0 mL/min.

Self-Validating Step: Inject the "Oxidation" stress sample first.[1] If the method cannot resolve the N-oxide (which elutes earlier than the parent) from the parent, adjust the gradient slope or

buffer pH.[1]

Experimental Workflow Diagram

The following workflow outlines the sequential execution of these studies to ensure data integrity.



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Figure 2: Sequential workflow for physicochemical characterization.

Storage and Handling Recommendations

Based on the chemical structure and general pyridine stability data:

- Hygroscopicity: Pyridine derivatives can be hygroscopic.[4] Store in a desiccator.
- Oxidation: Store under an inert atmosphere (Nitrogen or Argon) to prevent N-oxide formation over long periods.
- Temperature: Refrigeration (2-8°C) is recommended to suppress volatility and slow oxidative processes.
- Container: Amber glass vials to protect from potential photodegradation.

References

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